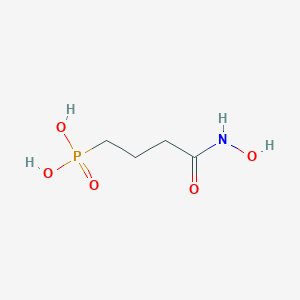
N-Hydroxy-4-phosphonobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-4-phosphonobutanamide (HPB) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a phosphonate derivative that has been synthesized through a few different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
N-Hydroxy-4-phosphonobutanamide works by inhibiting the activity of enzymes that are involved in various biological processes, including DNA synthesis, protein synthesis, and cell proliferation. It does this by forming a complex with metal ions, which then binds to the active site of the enzyme, inhibiting its activity. This mechanism of action has been studied extensively, and it is believed that N-Hydroxy-4-phosphonobutanamide has the potential to be used as a therapeutic agent for various diseases.
Effets Biochimiques Et Physiologiques
N-Hydroxy-4-phosphonobutanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have a protective effect on the liver, reducing the damage caused by various toxins. In addition, it has been shown to increase the activity of certain enzymes that are involved in the metabolism of drugs and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Hydroxy-4-phosphonobutanamide in lab experiments is its ability to inhibit the activity of enzymes involved in various biological processes. This makes it a useful tool for studying the mechanisms of these processes and for developing new therapeutic agents. However, one of the limitations of using N-Hydroxy-4-phosphonobutanamide is its potential toxicity, which can vary depending on the dose and duration of exposure. This makes it important to use caution when working with N-Hydroxy-4-phosphonobutanamide and to follow proper safety protocols.
Orientations Futures
There are many future directions for research on N-Hydroxy-4-phosphonobutanamide, including further studies on its mechanism of action, its potential applications in medicine and agriculture, and its toxicity. In addition, there is a need for more studies on the optimal dosage and duration of exposure to N-Hydroxy-4-phosphonobutanamide, as well as its potential side effects. Overall, N-Hydroxy-4-phosphonobutanamide is a promising compound that has the potential to be used in various fields, and further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
N-Hydroxy-4-phosphonobutanamide can be synthesized through a few different methods, including the reaction of N-hydroxysuccinimide with 4-phosphonobutyric acid and the reaction of N-hydroxyphthalimide with 4-phosphonobutyric acid. The latter method is more commonly used due to its higher yield and simplicity. The synthesis of N-Hydroxy-4-phosphonobutanamide involves a series of reactions, including esterification, hydrolysis, and acylation. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
N-Hydroxy-4-phosphonobutanamide has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, it has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for cancer treatment. In agriculture, it has been used as a plant growth regulator to increase crop yield. In industry, it has been used as a chelating agent and corrosion inhibitor.
Propriétés
Numéro CAS |
146086-80-8 |
|---|---|
Nom du produit |
N-Hydroxy-4-phosphonobutanamide |
Formule moléculaire |
C4H8NO5P-2 |
Poids moléculaire |
183.1 g/mol |
Nom IUPAC |
[4-(hydroxyamino)-4-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C4H10NO5P/c6-4(5-7)2-1-3-11(8,9)10/h7H,1-3H2,(H,5,6)(H2,8,9,10) |
Clé InChI |
AKXSFRVADDCWTF-UHFFFAOYSA-N |
SMILES |
C(CC(=O)NO)CP(=O)(O)O |
SMILES canonique |
C(CC(=O)NO)CP(=O)([O-])[O-] |
Autres numéros CAS |
146086-80-8 |
Synonymes |
4PBH N-hydroxy-4-phosphonobutanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
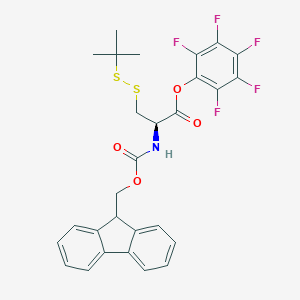
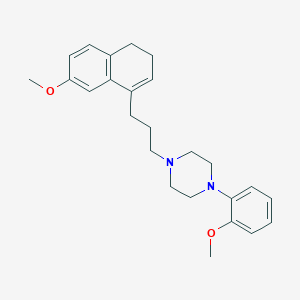

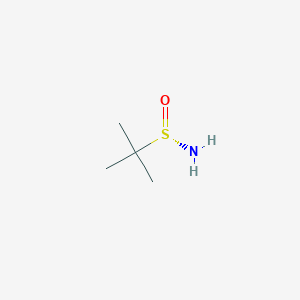

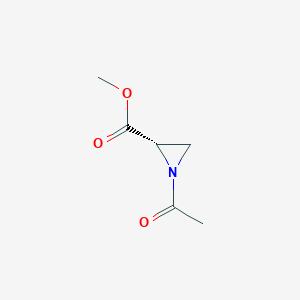
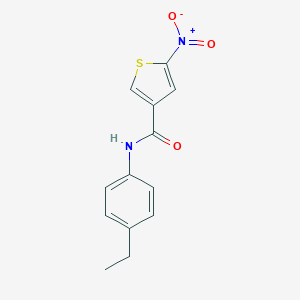
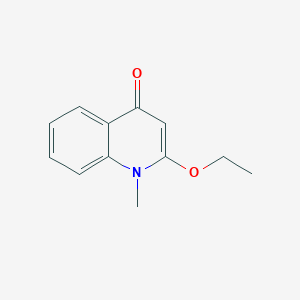
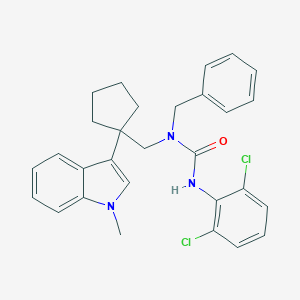
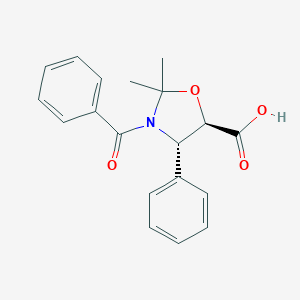
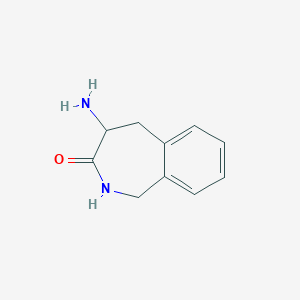
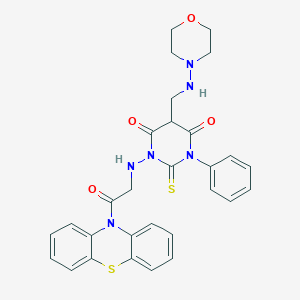
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)